N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Description
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzoxazole moiety linked to a benzothiazole-carboxamide scaffold. This dual-ring system confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Patent literature highlights its inclusion in a class of N-[(1,3-benzoxazol-2-yl)-heterocycle]amide derivatives developed for treating Hepatitis B virus (HBV) infections . The compound’s structural complexity allows for interactions with biological targets, such as viral enzymes, through hydrogen bonding and π-π stacking, as inferred from crystallographic studies .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-20(13-8-9-17-19(11-13)27-12-22-17)23-15-5-3-4-14(10-15)21-24-16-6-1-2-7-18(16)26-21/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJUHKKBKHLPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves the formation of the benzoxazole and benzothiazole rings followed by their coupling. One common method involves the cyclization of 2-aminophenol with appropriate aldehydes or acids to form the benzoxazole ring . Similarly, the benzothiazole ring can be synthesized from 2-aminothiophenol and corresponding aldehydes or acids . The final coupling step involves the reaction of these intermediates under suitable conditions, often using catalysts like dicyclohexylcarbodiimide (DCC) for cyclodesulfurization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide has shown significant potential in medicinal chemistry due to its biological activities:
- Antitubercular Activity : The compound has been identified as an inhibitor of the DprE1 enzyme in Mycobacterium tuberculosis, disrupting cell wall synthesis and exhibiting antibacterial properties against tuberculosis bacteria .
- Anticancer Properties : Various studies have indicated that this compound possesses cytotoxic effects against different cancer cell lines. For instance, it has been tested against human pancreatic adenocarcinoma and lung carcinoma cells, demonstrating promising antiproliferative activity .
- Anti-inflammatory and Antifungal Activities : Research suggests that benzothiazole derivatives can exhibit anti-inflammatory properties and potential antifungal effects, making them suitable candidates for further therapeutic development .
Biological Applications
The compound's biological applications extend beyond medicinal uses:
- Antibacterial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibacterial agents.
- Anticonvulsant Activity : Similar compounds within the benzothiazole family have shown anticonvulsant properties, indicating potential for this compound to be evaluated for similar effects .
Industrial Applications
In addition to its medicinal properties, this compound is utilized in various industrial applications:
- Dyes and Pigments : The stable chemical structure of this compound makes it suitable for use in developing dyes and pigments.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- A study published in MDPI highlighted its cytotoxic properties against multiple cancer cell lines and suggested further exploration into its mechanism of action for potential therapeutic applications .
- Another research effort focused on synthesizing derivatives of benzothiazoles and evaluating their biological activity. The findings indicated that modifications to the benzothiazole structure could enhance efficacy against various diseases .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues in Antiviral Therapeutics
N-[(1,3-Benzoxazol-2-yl)-heterocycle]amide Derivatives (EP 2021/082470) :
These derivatives share the benzoxazole-phenyl-carboxamide backbone but differ in heterocyclic appendages. For example, substitutions with pyridine or imidazole rings enhance HBV inhibition efficacy . The target compound’s benzothiazole-6-carboxamide group may improve solubility compared to bulkier substituents.N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives (EP 3 348 550A1) :
These analogs replace the benzoxazole-phenyl group with trifluoromethylbenzothiazole and arylacetamide chains. The trifluoromethyl group increases metabolic stability, while the acetamide linker modulates kinase inhibition (e.g., anticancer applications) .
Kinase Inhibitors and Anticancer Agents
- Tunlametinib (WHO List 87): Tunlametinib (4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide) is a tyrosine kinase inhibitor. Unlike the target compound, its fluorine and iodine substituents enhance target selectivity and pharmacokinetics, particularly in oncology .
- 2-Azanyl-N-(diphenylmethyl)-1,3-benzothiazole-6-carboxamide: This derivative features a diphenylmethyl group instead of the benzoxazole-phenyl unit.
Antimicrobial and Anti-Inflammatory Agents
- 3-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide :
This nitro- and chloro-substituted analog demonstrates broad-spectrum antimicrobial activity. The nitro group enhances electrophilicity, facilitating interactions with bacterial enzymes .
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance metabolic stability and target affinity . Hydrophilic substituents (e.g., hydroxyethoxy in tunlametinib) improve solubility and bioavailability .
- Crystallographic Insights : Hydrogen-bonding patterns in benzothiazole derivatives correlate with their ability to form stable co-crystals, aiding drug formulation .
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H16N2O2S. Its structure features a benzothiazole core linked to a benzoxazole moiety, which is known for conferring various biological activities.
Anticancer Activity
Numerous studies have reported the anticancer properties of benzothiazole and benzoxazole derivatives. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. These compounds were found to induce apoptosis and halt cell cycle progression at specific concentrations (1, 2, and 4 μM) .
- Mechanism of Action : The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Western blot analyses have indicated that these compounds can modulate the expression of apoptosis-related proteins such as Bcl-2 and caspases .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of benzothiazole derivatives:
- Cytokine Inhibition : Compounds in this class have been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various experimental models . This suggests a dual action where these compounds not only inhibit cancer cell growth but also mitigate inflammatory responses.
Comparative Biological Activity Table
| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant against A431, A549, H1299 | Reduces IL-6 and TNF-α levels | Induces apoptosis; inhibits cell cycle progression |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Significant against multiple cancer lines | Moderate | Modulates apoptosis-related proteins |
Case Studies
A notable study investigated a series of benzothiazole derivatives for their anticancer properties. Among these, compound B7 (similar in structure to this compound) demonstrated potent inhibitory effects on cancer cell proliferation and migration . The study utilized various assays including MTT assays for cytotoxicity and wound healing assays for migration assessment.
Q & A
Q. What experimental methods are recommended for structural characterization of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide?
Answer: Structural characterization typically employs single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for graphical representation of crystallographic data . Key steps include:
- Crystallization optimization : Solvent screening (e.g., THF/DCM mixtures) to obtain high-quality crystals.
- Data collection : Synchrotron or laboratory X-ray sources for high-resolution datasets.
- Refinement : SHELXL’s least-squares algorithms to resolve bond lengths, angles, and torsional parameters .
- Validation : Tools like WinGX to verify geometric plausibility and absence of crystallographic disorders .
Table 1 : Example crystallographic parameters (hypothetical data):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=10.21 Å, b=12.34 Å |
| R-factor | 0.035 |
Q. How can researchers assess the compound's inhibitory activity against BRAF kinases?
Answer: Use biochemical assays such as:
- ELISA-based kinase assays : Measure IC₅₀ values using purified BRAF<sup>V600E</sup> and ATP analogs .
- Cellular assays : Monitor MAPK pathway suppression via Western blotting for phosphorylated ERK in melanoma cell lines (e.g., A375) .
- Analytical Ultracentrifugation (AUC) : Quantify BRAF dimerization states under varying inhibitor concentrations (e.g., 0.1–10 µM) to correlate inhibition with dimer stability .
Advanced Research Questions
Q. How does this compound induce BRAF dimer conformations, and how can conflicting data on αC-helix positioning be resolved?
Answer: The compound stabilizes αC-in/αC-in BRAF dimers , as shown by:
- Mutational analysis : Critical residues (R509, W450, R506) mediate dimer stabilization .
- Limited proteolysis : Differential digestion patterns confirm αC-helix orientation shifts in inhibitor-bound vs. unbound states .
Contradiction resolution : Discrepancies in αC-out vs. αC-in conformations arise from:
- Crystallographic vs. solution-state data : SC-XRD may miss dynamic equilibria resolved by AUC or hydrogen-deuterium exchange (HDX) mass spectrometry .
- Inhibitor concentration effects : Sub-saturating doses paradoxically activate RAF dimers, requiring dose-response profiling .
Table 2 : Key residues in BRAF dimer stabilization:
| Residue | Role | Method of Validation |
|---|---|---|
| R509 | Stabilizes αC-in conformation | Mutagenesis + AUC |
| W450 | Mediates interprotomer contacts | HDX-MS |
Q. What experimental strategies address resistance mechanisms in BRAF<sup>V600E</sup>-driven cancers treated with this compound?
Answer: Resistance often involves MAPK pathway reactivation or splice variants lacking RAS-binding domains . Mitigation strategies include:
- Combinatorial screens : Pair with MEK inhibitors (e.g., trametinib) or ERK inhibitors to block compensatory signaling .
- Bivalent inhibitor design : Link two pharmacophores to enforce αC-out/αC-out dimer conformations, reducing paradoxical activation .
- Resistance modeling : Generate BRAF<sup>V600E</sup> splice variant cell lines and assess inhibitor efficacy via CRISPR-Cas9 editing .
Q. How can researchers validate the compound's anti-HBV activity as claimed in patent EP 2021/082470?
Answer: Follow virological assays :
- HBV DNA quantification : Use qPCR to measure viral load reduction in HepG2.2.15 cells treated with 1–50 µM compound .
- cccDNA suppression : Southern blotting to assess covalently closed circular DNA levels post-treatment.
- Mechanistic studies : Surface plasmon resonance (SPR) to test direct binding to HBV polymerase or capsid proteins .
Methodological Guidance for Data Contradictions
Q. How to resolve discrepancies between biochemical potency (IC₅₀) and cellular activity (EC₅₀) for this compound?
Answer: Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
